1-(Benzylcarbamoyl)piperidine-2-carboxylic acid
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Overview
Description
1-(Benzylcarbamoyl)piperidine-2-carboxylic acid is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylcarbamoyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine-2-carboxylic acid with benzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Piperidine-2-carboxylic acid+Benzyl isocyanate→1-(Benzylcarbamoyl)piperidine-2-carboxylic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Benzylcarbamoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Benzylcarbamoyl)piperidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-(Benzylcarbamoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine-2-carboxylic acid: A closely related compound with similar structural features.
Benzylcarbamoyl derivatives: Compounds with the benzylcarbamoyl group attached to different core structures.
Uniqueness
1-(Benzylcarbamoyl)piperidine-2-carboxylic acid is unique due to its specific combination of the piperidine ring and the benzylcarbamoyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H18N2O3 |
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Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-(benzylcarbamoyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C14H18N2O3/c17-13(18)12-8-4-5-9-16(12)14(19)15-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,19)(H,17,18) |
InChI Key |
OQNSSDYGUVWDTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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